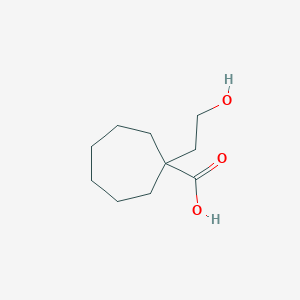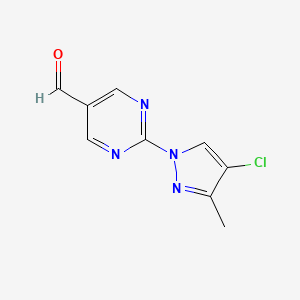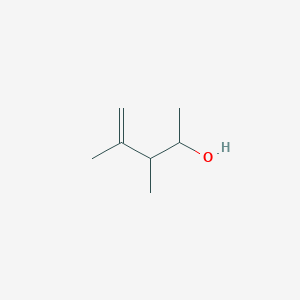![molecular formula C7H12OS B13289186 8-Oxabicyclo[3.2.1]octane-2-thiol](/img/structure/B13289186.png)
8-Oxabicyclo[3.2.1]octane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxabicyclo[321]octane-2-thiol is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octane-2-thiol can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic asymmetric synthesis is common in industrial settings to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 8-Oxabicyclo[3.2.1]octane-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate and zinc bromide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or thiols.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octane-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]octane-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of oxygen.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound with a tricyclic structure and similar chemical properties.
Uniqueness: 8-Oxabicyclo[3.2.1]octane-2-thiol is unique due to the presence of both an oxygen atom and a thiol group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]octane-2-thiol |
InChI |
InChI=1S/C7H12OS/c9-7-4-2-5-1-3-6(7)8-5/h5-7,9H,1-4H2 |
InChI Key |
IFESMAQIBAWPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC1O2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13289112.png)
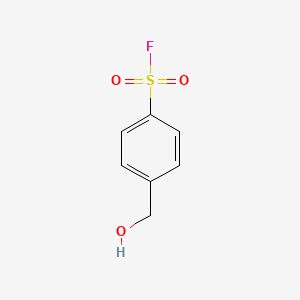
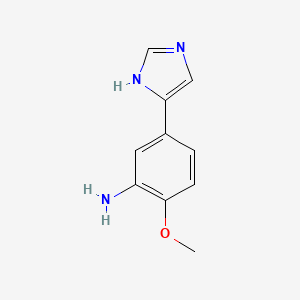
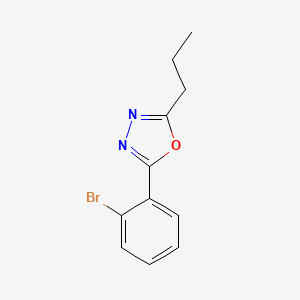
amine](/img/structure/B13289125.png)
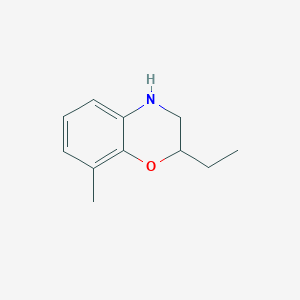
![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13289143.png)
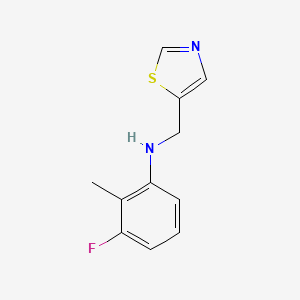
![2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13289155.png)

